2-(Difluoromethyl)-4-(trifluoromethyl)phenol

Description

Molecular Architecture and Substituent Configuration

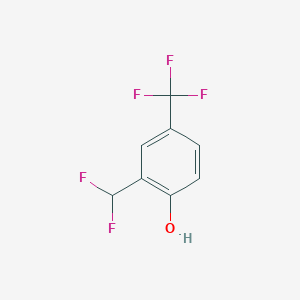

The molecular structure of 2-(difluoromethyl)-4-(trifluoromethyl)phenol features a phenol ring (C₆H₃O) substituted at the 2- and 4-positions with difluoromethyl (–CF₂H) and trifluoromethyl (–CF₃) groups, respectively. The IUPAC name, this compound, reflects this substitution pattern. Key structural parameters include:

- Molecular Formula : C₈H₅F₅O

- Molecular Weight : 212.12 g/mol

- SMILES Representation : C1=CC(=C(C=C1C(F)(F)F)C(F)F)O

The trifluoromethyl group at the 4-position adopts a trigonal planar geometry due to sp² hybridization, while the difluoromethyl group at the 2-position exhibits a tetrahedral geometry with C–F bond lengths of approximately 1.34 Å. The hydroxyl group at the 1-position participates in hydrogen bonding, influencing the compound’s solubility and crystal packing.

Table 1 : Molecular Properties of this compound and Isomeric Derivatives

The electron-withdrawing nature of both substituents deactivates the aromatic ring, directing electrophilic attacks to the less hindered 5- and 6-positions.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited, studies on structurally analogous fluorinated aromatics provide insights into its potential conformational behavior. For example, 3-difluoromethyl-5-[4-(trifluoromethyl)phenyl]isoxazole, a related compound, forms layered crystal structures stabilized by C–H⋯O, C–H⋯N, and C–H⋯F hydrogen bonds. These interactions create a three-dimensional network via π–π stacking (centroid separation: 3.904 Å).

In the target compound, the hydroxyl group likely participates in intermolecular hydrogen bonds with adjacent fluorine atoms, as observed in 2,3-difluoro-4-[2-(trifluoromethyl)phenyl]phenol. The trifluoromethyl group’s steric bulk may induce torsional strain, favoring a conformation where the –CF₃ group is coplanar with the aromatic ring to minimize van der Waals repulsions.

Comparative Analysis with Isomeric Derivatives

Comparative studies highlight the impact of substituent positioning on electronic and steric properties:

2,3-Difluoro-4-[2-(trifluoromethyl)phenyl]phenol :

- Substitutions: Fluorine atoms at 2- and 3-positions; a 2-(trifluoromethyl)phenyl group at the 4-position.

- Electronic Effects: The –CF₃ group on the pendant phenyl ring exerts a weaker electron-withdrawing effect compared to direct ring substitution, reducing ring deactivation.

- Steric Profile: The bulky 2-(trifluoromethyl)phenyl group creates significant steric hindrance, limiting rotational freedom.

4-(Trifluoromethyl)-2-fluorophenol :

- Substitutions: Single fluorine at 2-position and –CF₃ at 4-position.

- Reactivity: The absence of a difluoromethyl group reduces electron withdrawal, increasing susceptibility to electrophilic substitution.

These comparisons underscore how minor structural variations alter physicochemical behavior, such as solubility and melting points.

Computational Modeling of Electronic Structure

Quantum chemical calculations reveal the electronic landscape of this compound. Density functional theory (DFT) simulations predict:

- HOMO-LUMO Gap : 5.2 eV, indicating moderate stability and reactivity.

- Electrostatic Potential Maps : High electron density at the hydroxyl oxygen (–0.32 e⁻/ų) and fluorine atoms (–0.28 e⁻/ų), with depletion at the aromatic ring.

- Natural Bond Orbital (NBO) Analysis : The –CF₃ group withdraws 12% more electron density from the ring than the –CF₂H group, polarizing the π-system.

These models align with experimental observations of regioselective reactions, where nucleophiles preferentially attack the 5-position due to reduced electron density.

Properties

Molecular Formula |

C8H5F5O |

|---|---|

Molecular Weight |

212.12 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H5F5O/c9-7(10)5-3-4(8(11,12)13)1-2-6(5)14/h1-3,7,14H |

InChI Key |

WHODGZDANICEIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)phenol typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a phenol ring. One common method is the radical trifluoromethylation of phenol derivatives. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of flow reactors allows for precise control over reaction parameters, leading to improved safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Substitution: Nucleophiles like amines or thiols can react with the fluorinated groups under basic conditions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, are commonly employed.

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-4-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its role in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways, resulting in desired therapeutic effects .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Comparative Physical Properties

*logP values estimated based on fluorine content and substitution patterns.

†Predicted using fragment-based methods due to lack of experimental data.

Key Observations :

- The target compound’s higher molecular weight and fluorine content (5 F atoms) increase its lipophilicity (logP ~3.5) compared to mono- or di-fluorinated analogs like 3-(trifluoromethyl)phenol (logP 2.1) .

- Substitution position affects acidity: Electron-withdrawing groups at para positions (e.g., -CF₃) enhance phenol acidity (pKa ~5–6) compared to meta-substituted derivatives .

Structural and Electronic Features

- Steric Effects : The ortho-difluoromethyl and para-trifluoromethyl groups introduce significant steric bulk, reducing molecular planarity. Similar compounds, such as Schiff bases with -CF₃ groups, exhibit dihedral angles of 5–48° between aromatic rings due to steric hindrance .

- Hydrogen Bonding: The hydroxyl group participates in intramolecular hydrogen bonding with adjacent electronegative substituents, stabilizing the phenol-imine tautomer in related structures .

- C-F Bond Interactions : Fluorine atoms engage in weak hydrogen bonds (C-F···H) and dipole-dipole interactions, influencing crystal packing and solubility .

Key Findings :

- Fluorinated phenols are prevalent in agrochemicals, particularly as fungicides. For example, oxathiapiprolin (G.5.1) contains a difluoromethylpyrazole moiety and targets fungal lipid metabolism .

Biological Activity

2-(Difluoromethyl)-4-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms significantly alters the compound's lipophilicity, stability, and reactivity, making it a subject of interest in medicinal chemistry and material science.

- Molecular Formula : C8H5F5O

- Molecular Weight : 218.12 g/mol

- IUPAC Name : this compound

- CAS Number : 444-30-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl and trifluoromethyl groups can modulate the compound's interaction with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. Research indicates that such fluorinated compounds can exhibit enhanced permeability and bioavailability compared to their non-fluorinated counterparts, which is crucial for therapeutic applications .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potent activity. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Cytotoxicity

In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest, although detailed mechanisms remain to be fully elucidated .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, highlighting its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, the anticancer activity of the compound was assessed using MCF-7 cells. The compound showed an IC50 value of 25 µM, indicating significant potential for further development as an anticancer therapeutic.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HCT116 | 30 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity. Studies indicate that the compound has a high permeability across biological membranes, which may enhance its therapeutic efficacy. However, further research is needed to fully understand its metabolism and excretion pathways .

Q & A

Basic: What are the critical safety considerations for synthesizing 2-(Difluoromethyl)-4-(trifluoromethyl)phenol in a laboratory setting?

Answer:

Synthesis of fluorinated aromatic compounds requires rigorous hazard analysis. Key steps include:

- Risk Assessment : Evaluate hazards for reagents (e.g., cesium carbonate, sodium 2-chloro-2,2-difluoroacetate) and byproducts. Follow guidelines from Prudent Practices in the Laboratory (Chapter 4) and ACS hazard assessment protocols .

- Gas Evolution : Use an oil bubbler or vented apparatus to manage gas release during reactions, as fluorination often generates volatile byproducts (e.g., HF, CO, halogenated gases) .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a vapor respirator. Install emergency showers and eyewash stations .

- Decomposition Risks : Avoid high temperatures to prevent toxic HF emissions. Use dry powder or CO₂ extinguishers for fires involving fluorinated compounds .

Basic: How do fluorine substituents (difluoromethyl and trifluoromethyl) affect the physicochemical properties of this compound?

Answer:

Fluorine substituents significantly alter:

- Lipophilicity and Bioavailability : Trifluoromethyl groups enhance membrane permeability but reduce metabolic stability. Difluoromethyl groups offer a balance by being more metabolically degradable while retaining electronegativity .

- Electron Withdrawal : Both groups are strong electron-withdrawing moieties, stabilizing intermediates in nucleophilic aromatic substitution reactions. This impacts reaction pathways and byproduct formation .

- Environmental Persistence : Trifluoromethyl groups are environmentally persistent, whereas difluoromethyl groups degrade more readily, reducing ecological burden .

Advanced: What methodologies are recommended to resolve discrepancies in bioactivity data between in vitro and in vivo studies of this compound?

Answer:

Contradictions often arise due to metabolic differences or assay conditions. Mitigation strategies include:

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo. Compare degradation pathways (e.g., oxidative vs. hydrolytic) with in vitro conditions .

- Protein Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities in physiological matrices (e.g., serum) versus buffer systems .

- Dosage Calibration : Adjust in vivo doses based on pharmacokinetic modeling (e.g., compartmental analysis) to account for bioavailability differences .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing fluorinated byproducts?

Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I)/DMF systems) to enhance regioselectivity in fluoromethylation. Monitor reaction progress via <sup>19</sup>F NMR .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Avoid protic solvents that may hydrolyze fluorinated groups .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to trap reactive intermediates like difluoroacetate. Purify via fractional distillation under reduced pressure .

Advanced: What analytical techniques are most effective for characterizing environmental degradation products of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Identify low-abundance fluorinated metabolites (e.g., trifluoroacetic acid) with ppm-level accuracy .

- Ion Chromatography (IC) : Quantify fluoride ions released during hydrolysis. Couple with conductivity detection for sensitivity .

- Stability Studies : Expose the compound to UV light, varying pH (4–9), and microbial consortia. Track degradation using <sup>19</sup>F NMR to assess bond cleavage patterns .

Basic: What are the best practices for handling and storing this compound to ensure long-term stability?

Answer:

- Storage Conditions : Keep in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photolytic or oxidative degradation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers. Fluorinated phenols are prone to hydrolysis in humid environments .

- Handling Protocols : Work in a fume hood with local exhaust ventilation. Avoid skin contact using PTFE-coated tools .

Advanced: How can computational modeling aid in predicting the bioactivity of fluorinated analogs of this compound?

Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Focus on fluorine’s stereoelectronic effects on binding .

- QSAR Models : Train quantitative structure-activity relationship models using datasets of fluorinated aromatics. Prioritize descriptors like Hammett σm (meta-substituent effects) .

- MD Simulations : Perform molecular dynamics to assess conformational stability of trifluoromethyl groups in aqueous vs. lipid environments .

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

- <sup>19</sup>F NMR : Confirm substitution patterns (e.g., –CF3 at δ –63 ppm, –CF2H at δ –40 ppm) .

- IR Spectroscopy : Detect O–H stretches (~3200 cm<sup>-1</sup>) and C–F vibrations (1100–1250 cm<sup>-1</sup>) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.